![molecular formula C9H7ClO2S B13122784 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, characterized by a chloro group at the 6th position and a hydroxymethyl group at the 2nd position, exhibits significant potential in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction yields the desired benzothiophene derivative through an aryne intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-chloro-2-formylbenzo[b]thiophen-3-ol, while nucleophilic substitution of the chloro group can produce various substituted benzothiophenes .
Applications De Recherche Scientifique
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparaison Avec Des Composés Similaires
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: Compared to other benzothiophene derivatives, 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is unique due to its specific substitution pattern. The presence of both chloro and hydroxymethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features contribute to its distinct biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H7ClO2S |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
6-chloro-2-(hydroxymethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H7ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,11-12H,4H2 |
Clé InChI |
IUTJNHUDHZAZTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=C2O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
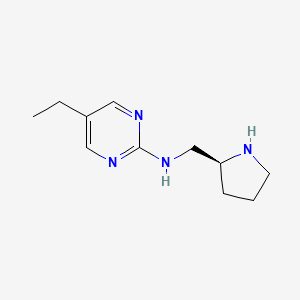
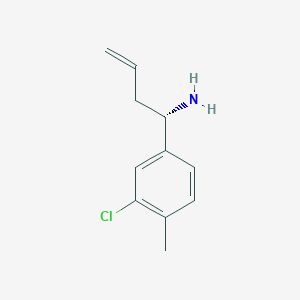
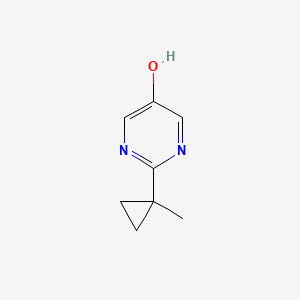


![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


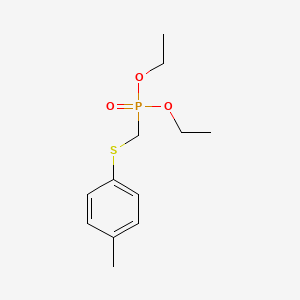

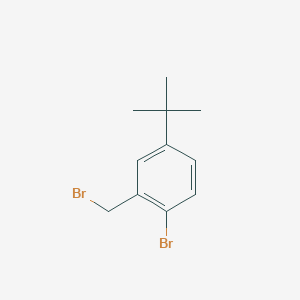
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
